4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-(4-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-14-5-9-18(10-6-14)25-21-20(16(3)13-17(4)22-21)26(23,24)19-11-7-15(2)8-12-19/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNJTXXBALWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common approach is the functionalization of a pyridine derivative through radical reactions, transition metal catalysis, or metal-free oxidation . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and enhances the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to sulfanyl under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often used to facilitate these reactions. Temperature and pH control are crucial to achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and sulfonyl groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
*Calculated molar mass based on molecular formula.
Electronic and Steric Effects
- Chlorine vs. However, the methyl groups in the target compound may improve lipophilicity, favoring membrane permeability in biological systems.
- Sulfonyl Group Variations : Replacing the 4-methylphenylsulfonyl group with a smaller methylsulfonyl (as in ) reduces steric hindrance, which could increase binding affinity to compact enzymatic active sites. Conversely, the bulkier 4-methylphenylsulfonyl group in the target compound may enhance selectivity for larger binding pockets.
Functional Core Modifications
- Nicotinonitrile Derivative (C₁₇H₁₈N₂O₂S₂, ): The nitrile group introduces a strong electron-withdrawing effect, altering the pyridine ring’s electronic landscape compared to the target compound. This could shift reactivity toward nucleophilic attacks at the nitrile site.
- This structural complexity correlates with its higher molar mass (542.62 g/mol) and melting point (257–258°C).
Spectroscopic and Analytical Data
- Infrared Spectroscopy : Compounds with NH groups (e.g., 3e and 3g ) show distinct IR absorption near 3200–3400 cm⁻¹, absent in the target compound. The sulfonyl stretching vibrations (1130–1350 cm⁻¹) are consistent across all analogs.
- Elemental Analysis: Discrepancies between calculated and observed C/H/N percentages in analogs like 3e (61.73% C observed vs. 61.46% calculated) suggest minor synthetic byproducts or hydration .
Biological Activity
4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine is a complex organic compound known for its unique structural features, which include a pyridine ring substituted with multiple functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial studies.
- Molecular Formula : C15H17NO2S2
- Molecular Weight : 307.43 g/mol
- CAS Number : 343372-78-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways that may inhibit cell proliferation or induce apoptosis in cancer cells.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
-
Anticancer Properties :
- Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and BGC-823 (gastric cancer). Specifically, it has been shown to cause G2-phase arrest in MCF-7 cells by upregulating p53 and Chk1 proteins while downregulating cyclin B1 and CDK1 proteins .
- In BGC-823 cells, it induces G1-phase arrest through similar mechanisms involving p53 and Chk1 upregulation .
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive understanding.
Case Study 1: Anticancer Activity
A study published in PubMed highlighted the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through ROS production and cell cycle arrest mechanisms .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,6-dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonation and sulfanylation of pyridine derivatives. A common approach is the use of dehydrating agents (e.g., phosphorus oxychloride) under reflux conditions to facilitate cyclization and functional group addition . For similar compounds, sulfamic acid-catalyzed multi-component reactions in ethanol have shown efficiency, with yields optimized by controlling stoichiometry (e.g., 1:2 molar ratios of amines to aldehydes) and monitoring via TLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned data or high-resolution macromolecular datasets .
- Spectroscopy : Combine NMR (¹H/¹³C) and IR to verify functional groups. For example, sulfonyl (S=O) stretches appear at ~1150–1300 cm⁻¹ in IR, while aromatic protons in pyridine and methylphenyl groups are identifiable via splitting patterns in NMR .
Q. What are the primary physicochemical properties critical for handling this compound in experimental settings?
- Methodological Answer : Key properties include solubility (tested in polar aprotic solvents like DMF or DMSO), thermal stability (assessed via TGA/DSC), and hygroscopicity. Safety protocols should address potential irritancy of sulfonyl/sulfanyl groups, referencing SDS guidelines for similar compounds (e.g., proper ventilation, PPE) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
- Methodological Answer :
- Crystallography : If data conflicts arise (e.g., disordered atoms), use SHELXD for phase refinement and SHELXE for density modification. Cross-validate with independent datasets or high-pressure crystallography to resolve ambiguities .
- Spectroscopy : Address signal overlap (e.g., methyl protons) by employing 2D NMR (COSY, HSQC) or computational NMR prediction tools (e.g., ACD/Labs) .
Q. What experimental design considerations are critical for evaluating the bioactivity of this compound, given its sulfonyl/sulfanyl functional groups?
- Methodological Answer :
- Target selection : Prioritize enzymes with cysteine residues (e.g., kinases, proteases) due to sulfanyl group reactivity. Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls .
- Dose-response studies : Optimize concentrations using log-dilution series (e.g., 0.1–100 µM) to assess IC₅₀ values. Account for potential off-target effects via counter-screening .
Q. How can computational modeling predict the compound’s receptor interactions, and what are the limitations of current approaches?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., ATP-binding pockets). Validate with MD simulations (≥100 ns) to assess binding stability .
- Limitations : Current models struggle with sulfonyl group solvation effects and conformational flexibility. Hybrid approaches (e.g., QM/MM) improve accuracy but require high computational resources .
Contradiction Analysis & Methodological Gaps
Q. Why do bioactivity studies of structurally similar sulfanyl-pyridine derivatives show conflicting results across in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from:
- Metabolic stability : Sulfonyl groups may undergo rapid hepatic metabolism in vivo, reducing efficacy. Use microsomal assays (e.g., human liver microsomes) to predict pharmacokinetics .
- Cell permeability : LogP values >3.5 (common for lipophilic sulfanyl derivatives) can limit aqueous solubility. Optimize via prodrug strategies or formulation with cyclodextrins .
Q. How can longitudinal studies address the paradoxical short-term vs. long-term effects observed in bioactive compound testing?
- Methodological Answer : Adopt a three-wave panel design (e.g., baseline, 1-week, 1-year intervals) to track time-dependent outcomes. Use structural equation modeling (SEM) to analyze mediation effects (e.g., effort exertion in bioactivity persistence) and control for confounding variables (e.g., metabolic adaptation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
